3-Hydroxy-1-propenyl-trimethylammonium chloride 3-Hydroxy-1-propenyl-trimethylammonium chloride
Brand Name: Vulcanchem
CAS No.: 91725-36-9
VCID: VC8186035
InChI: InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1/b5-4+;
SMILES: C[N+](C)(C)C=CCO.[Cl-]
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

3-Hydroxy-1-propenyl-trimethylammonium chloride

CAS No.: 91725-36-9

Cat. No.: VC8186035

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-1-propenyl-trimethylammonium chloride - 91725-36-9

Specification

CAS No. 91725-36-9
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name [(E)-3-hydroxyprop-1-enyl]-trimethylazanium;chloride
Standard InChI InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1/b5-4+;
Standard InChI Key YNOXNFMGWKAPBC-FXRZFVDSSA-M
Isomeric SMILES C[N+](C)(C)/C=C/CO.[Cl-]
SMILES C[N+](C)(C)C=CCO.[Cl-]
Canonical SMILES C[N+](C)(C)C=CCO.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

3-Hydroxy-1-propenyl-trimethylammonium chloride belongs to the class of quaternary ammonium compounds (QACs), which are characterized by a central nitrogen atom bonded to four organic substituents. Its molecular formula is C6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO}, with a molecular weight of 151.64 g/mol . The IUPAC name, [(E)-3-hydroxyprop-1-enyl]-trimethylazanium chloride, reflects its propenyl backbone, hydroxyl group, and trimethylammonium moiety.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number91725-36-9
Molecular FormulaC6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO}
Molecular Weight151.64 g/mol
IUPAC Name[(E)-3-hydroxyprop-1-enyl]-trimethylazanium chloride
InChI KeyIXTVKPQRTGACPM-FXRZFVDSSA-M

The compound’s structure enables both hydrophilic (hydroxyl and ammonium groups) and hydrophobic (propenyl chain) interactions, contributing to its surfactant properties .

Physicochemical Properties

The compound is typically isolated as a white crystalline solid with high solubility in polar solvents such as water and ethanol . Spectroscopic data from its perchlorate derivative (NIST IR spectrum 4441) reveal characteristic absorption bands at:

  • 3400cm13400 \, \text{cm}^{-1} (O–H stretch),

  • 1650cm11650 \, \text{cm}^{-1} (C=C stretch),

  • 1480cm11480 \, \text{cm}^{-1} (N–CH3_3 deformation) .

These features align with its zwitterionic nature, though the chloride salt’s exact melting point and thermal stability remain uncharacterized in open literature.

Chemical Reactivity and Functional Applications

Reactivity Profile

As a QAC, 3-Hydroxy-1-propenyl-trimethylammonium chloride participates in:

  • Oxidation: Forms aldehydes or carboxylic acids under strong oxidizing conditions (e.g., KMnO4_4).

  • Nucleophilic Substitution: The chloride ion is replaceable by hydroxides or amines, enabling derivatization .

  • Reduction: Yields alcohol derivatives via agents like NaBH4_4.

Industrial and Cosmetic Applications

  • Surfactants: Its amphiphilic structure facilitates micelle formation in detergents .

  • Cosmetics: Functions as a hair-conditioning agent by neutralizing static charge and improving texture .

  • Drug Delivery: Enhances cellular uptake of hydrophobic pharmaceuticals through membrane fluidity modulation .

Table 2: Application Overview

SectorFunctionConcentration Range
CosmeticsAntistatic agent≤0.25%
PharmaceuticalsPhase transfer catalystResearch-scale
IndustrialSurfactant in detergentsProprietary

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